2-Chloro-6-(2-methoxyethoxy)-quinoline
CAS No.: 1663475-45-3
Cat. No.: VC2765532
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1663475-45-3 |
|---|---|
| Molecular Formula | C12H12ClNO2 |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 2-chloro-6-(2-methoxyethoxy)quinoline |
| Standard InChI | InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | UHIHLUNRWYWTQA-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
| Canonical SMILES | COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
Introduction
Chemical Identity and Structure
2-Chloro-6-(2-methoxyethoxy)-quinoline is characterized by a bicyclic structure with a chlorine atom at position 2 and a 2-methoxyethoxy group at position 6 of the quinoline scaffold. The compound's core structure consists of a benzene ring fused to a pyridine ring, forming the quintessential quinoline skeleton that serves as the foundation for numerous biologically active compounds .
Basic Identification Data
The compound is registered in chemical databases with the following identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-6-(2-methoxyethoxy)quinoline |
| CAS Number | 1663475-45-3 |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| PubChem CID | 122495058 |
Structural Representation
The molecular structure of 2-chloro-6-(2-methoxyethoxy)quinoline features a characteristic quinoline scaffold with specific substituents. The chlorine atom at position 2 is attached to the pyridine portion of the quinoline ring system, while the 2-methoxyethoxy substituent is positioned at carbon 6 in the benzene portion of the structure . This arrangement confers particular chemical and physical properties that distinguish it from other quinoline derivatives.
Chemical Identifiers
For computational and database purposes, the compound is represented by several standardized chemical identifiers:
| Identifier Type | Code |
|---|---|
| InChI | InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3 |
| InChIKey | UHIHLUNRWYWTQA-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
These identifiers enable precise identification and retrieval of information about the compound from chemical databases and literature sources .
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-6-(2-methoxyethoxy)-quinoline significantly influence its behavior in various environments and its potential applications in research and industry.
Physical Properties
While specific experimental physical property data for 2-chloro-6-(2-methoxyethoxy)-quinoline is limited in the available literature, properties can be inferred based on its structure and comparison with similar quinoline derivatives:
| Property | Description |
|---|---|
| Appearance | Likely a crystalline solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane; limited solubility in water |
| Stability | Moderately stable under normal conditions; sensitive to strong oxidizing agents |
Chemical Reactivity
The chemical reactivity of 2-chloro-6-(2-methoxyethoxy)-quinoline is primarily determined by its functional groups:
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The chlorine atom at position 2 is susceptible to nucleophilic aromatic substitution reactions, making it a potential site for further modification.
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The 2-methoxyethoxy group at position 6 contributes to the compound's polarity and can participate in hydrogen bonding.
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The quinoline nitrogen can act as a weak base and may participate in coordination with metal ions.
These reactive features make the compound suitable for various chemical transformations, potentially leading to diverse derivatives with modified properties.
Structural Relationships and Analogs
2-Chloro-6-(2-methoxyethoxy)-quinoline belongs to a larger family of substituted quinolines, and understanding its relationship to similar compounds provides context for its properties and potential applications.
Related Quinoline Derivatives
Several structurally related compounds appear in the literature:
Structure-Activity Relationships
The positioning of substituents on the quinoline core significantly influences the compounds' properties:
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Position 2 substitution: The chlorine atom at position 2 enhances reactivity toward nucleophilic substitution, which is important for further derivatization.
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Position 6 substitution: The 2-methoxyethoxy group at position 6 likely impacts:
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Solubility profile (increasing solubility in organic solvents)
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Electronic distribution across the ring system
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Potential for hydrogen bonding interactions with biological targets
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Quinoline core: The basic quinoline structure contributes to:
Analytical Characterization
The identification and quality control of 2-chloro-6-(2-methoxyethoxy)-quinoline typically rely on several analytical techniques.
Spectroscopic Methods
Standard analytical methods for characterizing this compound would likely include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for:
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Aromatic protons of the quinoline ring
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Methoxy protons (singlet, approximately 3H)
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Methylene protons of the 2-methoxyethoxy group (two sets of signals, each integrating to 2H)
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Mass Spectrometry:
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Would show molecular ion peak at m/z 237 (corresponding to molecular weight)
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Characteristic fragmentation pattern including loss of the 2-methoxyethoxy group
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Infrared Spectroscopy:
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Expected to show characteristic bands for:
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C-O stretching (approximately 1250-1100 cm⁻¹)
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C=N stretching (approximately 1590-1570 cm⁻¹)
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C-Cl stretching (approximately 750-700 cm⁻¹)
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Chromatographic Methods
For purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination.
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Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and preliminary purity assessment.
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